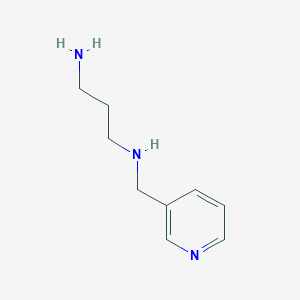

N1-(3-Pyridinylmethyl)-1,3-propanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYTBAJJNWAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Design Principles

Chelation Properties and Ring Formation

Chelation is a critical aspect of the coordination of N1-(3-Pyridinylmethyl)-1,3-propanediamine. When both nitrogen atoms of the 1,3-propanediamine moiety bind to a single metal center, they form a six-membered chelate ring. The stability of chelate rings is a well-established principle in coordination chemistry, and the formation of these rings with this ligand contributes significantly to the thermodynamic stability of its metal complexes.

Structural Elucidation of Metal-Ligand Complexes

Detailed structural analysis is essential for understanding the coordination behavior of this compound. Techniques such as single-crystal X-ray diffraction and various spectroscopic methods provide invaluable insights into the geometry, bonding, and electronic properties of its metal complexes.

Crystal Structure Analysis (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes. For complexes of ligands containing a 1,3-propanediamine unit, this technique can precisely determine bond lengths, bond angles, and the coordination geometry around the metal ion. It also confirms the conformation of the six-membered chelate ring (chair, boat, or twist-boat). For instance, studies on related nickel(II) complexes with ligands derived from 1,3-diaminopropane (B46017) have revealed slightly distorted square planar geometries, with the six-membered chelate ring adopting a symmetric boat conformation. researchgate.net Such analyses provide direct evidence of the ligand's coordination mode and its influence on the metal center's environment.

Interactive Table: Representative Crystallographic Data for a Related Ni(II) Complex

Below is a table showing representative crystallographic data for a Nickel(II) complex containing a ligand derived from 1,3-diaminopropane, illustrating the type of data obtained from X-ray diffraction studies. researchgate.net

| Parameter | Value |

| Chemical Formula | C13H12N4Ni |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.989(7) |

| b (Å) | 17.406(14) |

| c (Å) | 9.193(5) |

| β (°) | 100.39(6) |

| Volume (ų) | 1258.4(16) |

| Z | 4 |

| Coordination Geometry | Distorted Square Planar |

| Chelate Ring Conformation | Symmetric Boat |

| Note: Data is for a related Schiff base complex, [Ni(C4H3NCH=N–(CH2)3–N=CHC4H3N)], to illustrate typical parameters. |

Spectroscopic Characterization of Complexes

Spectroscopic techniques are crucial for characterizing these complexes, particularly in solution.

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the ligand to the metal ion. Shifts in the stretching frequencies of the N-H bonds in the amine groups and the C=N stretching vibration of the pyridine (B92270) ring upon complexation provide evidence of metal-ligand bond formation. New bands appearing in the far-IR region can often be assigned to metal-nitrogen (M-N) vibrations.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal ion. The position and intensity of d-d transition bands are particularly informative for transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding sites and provide information about the structure of the complex in solution.

Rational Design of this compound-Based Ligands

The structural framework of this compound serves as a valuable scaffold for the rational design of more complex ligands with tailored properties. By modifying this basic structure, chemists can fine-tune the steric and electronic properties of the ligand to achieve specific coordination geometries, metal ion selectivities, or catalytic activities.

Potential modifications include:

Modification of the Amine Groups: Alkylation or arylation of the primary or secondary amine nitrogen atoms can introduce steric bulk, which can control the coordination number and geometry of the resulting metal complex.

Altering the Diamine Backbone: While this would change the core compound, the principles learned from this compound can inform the use of different length alkyl chains (e.g., ethylenediamine (B42938) or butanediamine) to vary the chelate ring size and stability.

Through such systematic modifications, new generations of ligands can be developed for applications ranging from catalysis and materials science to bioinorganic chemistry.

Influence of Substituent Variations on Ligand Properties

The properties of this compound as a ligand in coordination chemistry can be systematically tuned by the introduction of various substituents. These modifications can significantly alter the ligand's electronic and steric characteristics, which in turn influences its behavior in metal complexes, affecting properties such as lipophilicity and electrophilicity. While direct research on substituted derivatives of this compound is limited, the principles can be understood by examining related ligand systems.

Variations in substituents on the pyridine ring of analogous ligands, such as (pyridinylmethyl)sulfonamides, have a demonstrable impact on their electronic properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring modifies the electron density at the nitrogen atom, which is a coordination site for metal ions.

Lipophilicity: The lipophilicity of a ligand, its affinity for nonpolar environments, can be increased by adding nonpolar substituents. For instance, attaching alkyl or aryl groups to the ligand framework would enhance its solubility in organic solvents. This is a crucial factor in the design of catalysts, as it affects the catalyst's compatibility with nonpolar substrates and solvents.

Electrophilicity: The electrophilicity of the metal center in a complex is influenced by the electronic properties of the ligand. Electron-withdrawing substituents on the pyridine ring decrease the electron density on the metal center, making it more electrophilic. Conversely, electron-donating groups increase the electron density on the metal, reducing its electrophilicity. This modulation of the metal center's electronic character is fundamental for tuning the reactivity of metal complexes in catalytic applications. For example, in iridium-based transfer hydrogenation catalysts with (pyridinylmethyl)sulfonamide ligands, a clear correlation exists between the electron-donating capacity of the pyridine substituent and the catalytic activity. nih.govnih.gov

The following table illustrates the expected impact of different substituents on the properties of a pyridinylmethyl-containing ligand, based on established chemical principles and research on analogous systems.

| Substituent (on Pyridine Ring) | Electronic Effect | Expected Change in Ligand Electron-Donating Ability | Expected Impact on Metal Center's Electrophilicity | Expected Change in Lipophilicity |

| -NO₂ | Electron-withdrawing | Decrease | Increase | Minor increase |

| -CN | Electron-withdrawing | Decrease | Increase | Minor increase |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Net decrease | Net increase | Increase |

| -H | Reference | Baseline | Baseline | Baseline |

| -CH₃ | Electron-donating | Increase | Decrease | Increase |

| -OCH₃ | Electron-donating | Increase | Decrease | Moderate increase |

| -N(CH₃)₂ | Strong electron-donating | Strong increase | Strong decrease | Moderate increase |

Steric and Electronic Effects in Metal Binding

The coordination of this compound to a metal center is governed by a combination of steric and electronic effects. These factors dictate the geometry of the resulting complex, the stability of the metal-ligand bonds, and the reactivity of the metal center.

Electronic Effects: The nitrogen atoms in this compound act as Lewis bases, donating their lone pairs of electrons to a metal cation, which acts as a Lewis acid. The stability of the resulting coordination complex is significantly influenced by the electronic properties of the ligand. Research on copper(I) complexes with substituted tris(2-pyridylmethyl)amine (B178826) (TPA) ligands, which also feature pyridinylmethyl moieties, demonstrates that stronger electron-donating substituents on the pyridine ring lead to more thermodynamically stable metal complexes. acs.org This is because the increased electron density at the coordinating nitrogen atoms results in a stronger metal-ligand bond.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms within the ligand and can significantly influence the coordination environment of the metal ion. Bulky substituents on the ligand can restrict the approach of other molecules to the metal center, affecting its coordination number and geometry. For instance, in cycloplatinated guanidinate(1-) complexes, the steric and electronic properties of N-aryl substituents play a crucial role in determining the structure of the resulting polymetallic complexes. nih.gov Similarly, for this compound, introducing bulky groups near the coordinating nitrogen atoms would likely lead to distortions in the typical coordination geometry and could influence the kinetic stability of the complex.

The interplay of steric and electronic effects is critical in ligand design for specific applications. For example, the Tolman electronic parameter (TEP) and cone angle are used to quantify the electronic and steric properties of phosphine (B1218219) ligands, respectively. rsc.org While not directly applicable to this compound, this concept highlights the importance of quantifying these effects. In the context of our target ligand, modifying the propanediamine backbone or the pyridinylmethyl group would alter both its steric bulk and electronic donating ability, thereby providing a means to fine-tune the properties of its metal complexes.

The following table summarizes the anticipated steric and electronic effects of hypothetical substitutions on the this compound ligand framework.

| Substitution Site | Substituent Type | Predominant Effect | Expected Influence on Metal Binding |

| Pyridine ring | Electron-donating group | Electronic | Increased metal-ligand bond strength and complex stability. |

| Pyridine ring | Electron-withdrawing group | Electronic | Decreased metal-ligand bond strength and complex stability. |

| Pyridine ring (ortho-position to N) | Bulky alkyl group | Steric | Potential for distorted coordination geometry; may hinder binding of other ligands. |

| Propanediamine backbone | Additional alkyl groups on N | Steric and Electronic | Increased steric hindrance around the metal center; slight increase in electron-donating ability. |

| Methylene (B1212753) bridge | Phenyl group | Steric | Increased rigidity and steric bulk of the ligand backbone, influencing the bite angle. |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N1-(3-Pyridinylmethyl)-1,3-propanediamine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the aliphatic propanediamine chain. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by their position relative to the nitrogen atom and the methylene (B1212753) bridge. The protons of the methylene group attached to the pyridine ring (pyridinylmethyl) would likely appear as a singlet around δ 3.8-4.5 ppm. The protons on the propanediamine backbone would resonate further upfield, with the methylene groups adjacent to the nitrogen atoms showing characteristic chemical shifts and multiplicities based on their neighboring protons. For instance, the central methylene group of the propane (B168953) chain is expected to be a quintet or multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon of the pyridinylmethyl group would likely appear around δ 50-60 ppm. The carbons of the propanediamine chain will be found in the aliphatic region of the spectrum, with their specific chemical shifts influenced by the proximity to the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | ~8.5 (d) | ~150 |

| Pyridine C4 | ~7.7 (d) | ~136 |

| Pyridine C5 | ~7.3 (dd) | ~123 |

| Pyridine C6 | ~8.6 (s) | ~149 |

| Pyridinylmethyl CH₂ | ~3.8 (s) | ~52 |

| N-CH₂ (propane) | ~2.7 (t) | ~48 |

| CH₂ (central propane) | ~1.7 (quint) | ~30 |

| CH₂-NH₂ (propane) | ~2.8 (t) | ~40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is anticipated to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Key expected vibrational frequencies include:

N-H stretching: Primary and secondary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) group at one end of the propanediamine chain is expected to show two bands in this region, corresponding to symmetric and asymmetric stretching modes. The secondary amine (-NH-) will show a single, weaker band.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanediamine and methylene bridge will appear just below 3000 cm⁻¹. rsc.orgnih.gov

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nist.gov

N-H bending: The bending vibration for the primary amine (scissoring) is typically observed around 1590-1650 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Secondary Amine (NH) | N-H Stretch | 3300-3500 (one band) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Primary Amine (NH₂) | N-H Bend | 1590-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. Pyridine itself exhibits characteristic absorption maxima around 202 nm and 254 nm. sielc.com The spectrum of this compound is expected to be similar, with potential slight shifts in the absorption maxima (λ_max) due to the substitution on the ring. The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system. researchgate.net The pH of the solution can significantly affect the UV-Vis spectrum of pyridine derivatives due to protonation of the nitrogen atom. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound is not inherently chiral, it can be derivatized or complexed with chiral entities. If a chiral version of the molecule were synthesized, for example, by introducing a stereocenter in the propanediamine chain, CD spectroscopy would be essential for its characterization. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₉H₁₅N₃).

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for related N-alkyl-1,3-propanediamines involve cleavage of the C-C bonds in the aliphatic chain and cleavage of the bond between the methylene bridge and the pyridine ring. researchgate.netresearchgate.net The pyridinylmethyl cation (m/z 92) would be an expected and prominent fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Monoisotopic Mass | 165.1266 Da |

| [M+H]⁺ | 166.1339 m/z |

| Key Fragment Ion | Pyridinylmethyl (C₆H₆N⁺), m/z 92 |

Chromatographic Separation Methods (e.g., Chiral HPLC, HPLC/MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of this compound. Due to the basic nature of the amine groups, reversed-phase HPLC with an acidic mobile phase is a common approach. helixchrom.com The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for separating pyridine-containing compounds. sielc.com

For the separation of potential enantiomers of a chiral derivative of this compound, chiral HPLC is the method of choice. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.com

The coupling of HPLC with mass spectrometry (HPLC/MS) provides a highly sensitive and selective analytical method. nih.govnih.gov This technique allows for the separation of the compound from a complex mixture and its subsequent identification and quantification based on its mass-to-charge ratio. For HPLC/MS analysis of basic compounds like this compound, a mobile phase containing a volatile acid like formic acid is often used to ensure good chromatographic peak shape and efficient ionization in the mass spectrometer. helixchrom.com

Computational and Theoretical Chemistry Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations serve as a "computational microscope" to observe the dynamic nature of N1-(3-Pyridinylmethyl)-1,3-propanediamine. These techniques model the molecule's behavior over time by calculating the forces between atoms and solving equations of motion.

Furthermore, MD simulations are used to understand how the molecule interacts with its environment. When placed in a simulated aqueous environment, the simulations can detail the formation and dynamics of the solvation shell, showing how water molecules orient around the polar amine and pyridine (B92270) groups. This provides critical information on its solubility and the energetic costs of desolvation upon binding to a target. plos.orgmdpi.com In more complex systems, such as a lipid bilayer, simulations can predict how the molecule partitions and orients itself, which is vital for understanding its potential membrane permeability. nih.gov

Table 1: Example Output from a Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Predicted Solvent Accessible Surface Area (Ų) |

|---|---|---|---|

| 1 (Extended) | 0.00 | 178.5° | 210.4 |

| 2 (Folded) | +1.25 | -65.2° | 195.8 |

| 3 (Partially Folded) | +0.89 | 72.1° | 202.1 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. scirp.org These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.

Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine ring and the diamine chain are expected to feature prominently in the HOMO, indicating their role as electron donors.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential is expected around the nitrogen atoms, while the hydrogen atoms of the amine groups would exhibit positive potential. These calculations help predict how the molecule will orient itself when approaching a binding partner. frontiersin.org

Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated via DFT)

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; indicates electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest energy unoccupied orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. researchgate.net In this context, this compound could serve as a template or a member of a larger dataset of related molecules.

To build a QSAR model, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges). Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are then employed to find a mathematical relationship between these descriptors and the observed biological activity (e.g., inhibitory concentration). nih.govmdpi.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. mdpi.com This predictive power allows computational chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. The model also provides insights into the structure-activity relationship, indicating which molecular features are beneficial or detrimental to activity. mdpi.com For example, a model might reveal that increasing the steric bulk at a certain position or modifying the hydrogen-bonding capacity of the amine groups could enhance biological efficacy.

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with a biological target, such as a protein receptor or enzyme, is fundamental to its application in drug design. Computational methods like molecular docking and free-energy calculations are used to predict these interactions. researchgate.net

Molecular docking is a technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor. researchgate.net The algorithm samples many possible conformations of the ligand within the binding site and scores them based on factors like electrostatic and van der Waals interactions. This can identify key interactions, such as hydrogen bonds between the amine groups of the ligand and amino acid residues in the protein, or π-π stacking interactions involving the pyridine ring.

While docking provides a static picture, more rigorous methods like Free-Energy Perturbation (FEP) can be used to accurately predict the binding affinity (e.g., the Gibbs free energy of binding, ΔG). nih.gov FEP calculations simulate the transformation of one ligand into another within the binding site and in solution, allowing for a precise calculation of the relative binding free energies between a series of related compounds. These predictions can guide lead optimization by identifying subtle chemical modifications that can significantly improve binding potency. nih.gov

Table 3: Example of Predicted Interactions for this compound in a Hypothetical Kinase Binding Site

| Ligand Group | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Pyridine Nitrogen | Lysine-72 (Backbone NH) | Hydrogen Bond | 2.9 |

| Primary Amine (-NH2) | Glutamate-91 (Side Chain C=O) | Hydrogen Bond | 2.8 |

| Secondary Amine (-NH-) | Aspartate-145 (Side Chain C=O) | Salt Bridge / H-Bond | 3.1 |

| Pyridine Ring | Phenylalanine-146 (Side Chain) | π-π Stacking | 3.5 |

Research Directions in Molecular Interactions and Functional Modulators

Investigations into Receptor-Ligand Binding Mechanisms

The exploration of N1-(3-Pyridinylmethyl)-1,3-propanediamine and its analogs has been a focal point in understanding how small molecules interact with and modulate the function of critical biological receptors. This research is pivotal for the development of new therapeutic agents.

This compound belongs to a class of 1-heteroaryl-1,3-propanediamine derivatives that have been rationally designed as antagonists for the CC-chemokine receptor 5 (CCR5). nih.gov CCR5 is a well-established co-receptor for the entry of the human immunodeficiency virus 1 (HIV-1) into host cells, making it a prime target for antiviral therapies. nih.gov

In a significant study, a series of thirty-four novel 1-heteroaryl-1,3-propanediamine derivatives were synthesized and evaluated for their ability to block CCR5 function. nih.govfigshare.com The design of these compounds was guided by the structure of existing antagonists with the goal of enhancing anti-HIV potency and improving pharmacokinetic profiles, particularly by minimizing interactions with metabolic enzymes. nih.govfigshare.com The synthesized compounds, which share the core structure of this compound, demonstrated a wide range of potent CCR5-antagonist activities. nih.gov

| Compound Series | Number of Derivatives | Activity Range (IC50) | Reference |

|---|---|---|---|

| 1-Heteroaryl-1,3-propanediamine | 34 | 2.3–296.4 nM | nih.gov |

Detailed profiling of the interactions between these propanediamine derivatives and the CCR5 receptor has been achieved through high-resolution structural studies. X-ray crystal structures of the most potent compounds from the series bound to CCR5 were determined at a resolution of 2.8 Å. nih.gov This structural analysis provides critical insights into the binding mechanism.

The interaction profiling reveals that these antagonists bind within a transmembrane pocket of the CCR5 receptor. Key interactions involve the propanediamine moiety and the heteroaryl group (such as the pyridinylmethyl group). These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for viral entry. The structure-based approach allowed for the optimization of these interactions, leading to the development of compounds with high affinity and specificity for CCR5. nih.gov

Enzyme Inhibition Mechanisms and Rational Design

A crucial aspect of modern drug design is ensuring that new chemical entities have a clean profile with respect to metabolic enzymes, thereby reducing the risk of adverse drug-drug interactions.

The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast number of drugs. solvobiotech.com Inhibition of these enzymes can lead to altered drug concentrations in the body, potentially causing toxicity. A primary goal in the design of the 1-heteroaryl-1,3-propanediamine series was to minimize or eliminate CYP450 inhibition. nih.govfigshare.com

Through strategic structural modifications, researchers successfully developed derivatives with a significantly improved safety profile. For instance, compound 34 from the studied series exhibited no inhibitory activity against CYP450 enzymes at concentrations up to 25 μM. nih.gov This represents a significant advantage over earlier CCR5 antagonists and highlights the success of the rational design approach in mitigating potential drug-drug interactions. nih.gov

| Compound | CYP450 Inhibition | Concentration | Reference |

|---|---|---|---|

| Compound 34 | No inhibition observed | 25 µM | nih.gov |

Diamine oxidases (DAOs) and polyamine oxidases (PAOs) are enzymes involved in the catabolism of polyamines, which are essential for cell growth and proliferation. While various polyamine analogs have been investigated as inhibitors of these enzymes, specific studies focusing on the inhibitory activity of this compound against DAOs and PAOs are not extensively documented in peer-reviewed literature. Research in this area has tended to focus on other structural classes of inhibitors. nih.gov

Advanced Material Design and Supramolecular Chemistry

The application of this compound in the fields of advanced material design and supramolecular chemistry is not a widely reported area of investigation. While other simpler propanediamine derivatives, such as N,N-dimethyl-1,3-propanediamine and N,N,N',N'-tetramethyl-1,3-propanediamine, have been utilized as building blocks for polymers or as catalysts, the specific use of the more complex this compound for creating novel materials or supramolecular assemblies is not prominently featured in current scientific literature. nih.govgoogle.com

Development of Coordination Polymers

A thorough review of available scientific literature reveals a notable absence of specific research focused on the development of coordination polymers utilizing this compound as a ligand. Chemical databases indicate that while the compound is known, detailed studies on its application in coordination chemistry have not been published. uni.lu The structure of this compound, featuring a flexible propanediamine backbone and a pyridinyl group, theoretically allows for it to act as a versatile ligand in the construction of coordination polymers. The nitrogen atoms of the diamine and the pyridinyl ring present multiple potential coordination sites for metal ions.

However, searches for synthesized and characterized coordination polymers incorporating this specific ligand did not yield any dedicated studies. Consequently, there are no experimental data, such as crystal structures, network topologies, or analyses of magnetic or porous properties, to report for coordination polymers of this compound.

Self-Assembly Processes Involving Diamine Scaffolds

Similarly, there is no specific information in the scientific literature regarding the self-assembly processes of this compound. The molecule possesses functional groups capable of participating in hydrogen bonding (amine groups) and potentially π-π stacking (pyridinyl ring), which are key interactions driving supramolecular self-assembly.

Despite these structural features, no studies were found that investigate the self-assembly behavior of this compound, either in solution or in the solid state. Research into the formation of gels, liquid crystals, or other supramolecular architectures directed by the intermolecular forces of this compound has not been reported. Therefore, detailed research findings on its role in self-assembly are not available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.